molecular formula C17H20N2O4 B5560855 2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione

2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione

Cat. No. B5560855
M. Wt: 316.35 g/mol
InChI Key: OFGZQSNMGHRZQT-UHFFFAOYSA-N
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Description

2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Receptor Ligand Studies

  • Arylpiperazine Ligands Research : Research on arylpiperazine ligands related to 2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione has shown that these compounds have significant binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. Some compounds, like compounds 9, 27, and 30, have emerged as promising α1 receptor antagonists, while compound 10 was identified as a potent and efficacious 5-HT1AR agonist. This highlights the potential for developing selective α1 or 5-HT1AR ligands using these structural frameworks (Franchini et al., 2014).

Neuroprotective and Antinociceptive Potential

  • Neuroprotective and Antinociceptive Activity : Further extension of the work on 2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione derivatives led to the identification of compounds with promising neuroprotective activity. Notably, compound 15 demonstrated potent antinociceptive activity in the mouse formalin test, suggesting a new strategy for pain control (Franchini et al., 2017).

Anticonvulsant Properties

  • Anticonvulsant Activity : A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. This study demonstrates the potential of these compounds in developing anticonvulsant medications (Obniska et al., 2006).

Pharmaceutical Chemistry

  • Pharmaceutical Chemistry Applications : The synthesis of novel 4,5-epoxy-1,2-oxazin-6-ones and α,β-epoxy-γ-amino acids from β-lithiated oxazolinyloxiranes and nitrones, incorporating structures related to 2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione, has been reported. This underscores the compound's relevance in the field of medicinal chemistry and drug synthesis (Capriati et al., 2006).

Antimicrobial Activity

  • Antimicrobial Effects : Research has also been conducted on derivatives of 2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione for their antimicrobial properties. These studies have shown that certain derivatives exhibit antimicrobial activity against a range of bacteria and fungi (Singh et al., 2021).

properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2H-phthalazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-13-6-2-3-7-14(13)16(21)19(18-15)10-12-11-22-17(23-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGZQSNMGHRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN3C(=O)C4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxa-spiro[4.5]dec-2-ylmethyl)-2,3-dihydro-phthalazine-1,4-dione

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